ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate typically involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by the esterification of the resulting benzimidazole derivative with ethyl chloroacetate under basic conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole esters.
Scientific Research Applications
Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair, contributing to its biological activity .
Comparison with Similar Compounds
Ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate can be compared with other benzimidazole derivatives:
2-Phenylbenzimidazole: Similar structure but lacks the ester group, leading to different chemical reactivity and biological activity.
Benzimidazole: The parent compound with a simpler structure, used as a starting material for various derivatives.
Mthis compound: Similar to this compound but with a methyl ester group, which can affect its solubility and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry.
Properties
IUPAC Name |
ethyl 2-(2-phenylbenzimidazol-1-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-16(20)12-22-19-15-11-7-6-10-14(15)18-17(19)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXALMVWKWZQHBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON1C2=CC=CC=C2N=C1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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